molecular formula C12H20O4 B14364549 Dipropan-2-yl hex-3-enedioate CAS No. 90157-48-5

Dipropan-2-yl hex-3-enedioate

Cat. No.: B14364549
CAS No.: 90157-48-5
M. Wt: 228.28 g/mol
InChI Key: CFOBFZPRLQAIFW-UHFFFAOYSA-N
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Description

Dipropan-2-yl hex-3-enedioate is a diester derivative of hex-3-enedioic acid, featuring two isopropyl ester groups. Its structure includes a conjugated double bond at the 3-position of the six-carbon chain, which plays a critical role in its reactivity, particularly in hydroformylation and isomerization reactions. This compound is of interest in synthetic organic chemistry due to its utility in catalytic transformations. For example, studies using analogous dimethyl hex-3-enedioate (1a) demonstrated efficient hydroformylation with rhodium catalysts and triphenylphosphite ligands, achieving total conversion with minimal byproducts . The isopropyl ester groups in this compound likely introduce steric effects that influence reaction kinetics and selectivity compared to smaller esters like methyl or ethyl.

Properties

CAS No.

90157-48-5

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dipropan-2-yl hex-3-enedioate

InChI

InChI=1S/C12H20O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h5-6,9-10H,7-8H2,1-4H3

InChI Key

CFOBFZPRLQAIFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC=CCC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropan-2-yl hex-3-enedioate can be synthesized through esterification of hex-3-enedioic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where hex-3-enedioic acid and propan-2-ol are fed into a reactor with a catalyst. The product is then purified through distillation to obtain the desired ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Hex-3-enedioic acid.

    Reduction: Hex-3-enediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl hex-3-enedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.

Mechanism of Action

The mechanism of action of dipropan-2-yl hex-3-enedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release hex-3-enedioic acid and propan-2-ol, which can then participate in further biochemical pathways. The ester group can also interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below summarizes key differences between Dipropan-2-yl hex-3-enedioate and structurally related compounds:

Compound Name Ester Groups Double Bond Position Key Reactivity Features Optimal Catalyst/Ligand Byproduct Profile
This compound Isopropyl 3-position High steric hindrance; slow isomerization Rh/TPP (inferred) Minimal isomerization/reduction
Dimethyl hex-3-enedioate (1a) Methyl 3-position High conversion (95–100%) in hydroformylation Rh/triphenylphosphite Low isomerization, minor reduction
Diethyl hex-2-enedioate Ethyl 2-position Increased isomerization tendency Rh/P(o-tolyl)₃ or dppf Higher isomerized/reduced products
Diphenyl hex-3-enedioate Phenyl 3-position Electron-withdrawing esters; altered reactivity Not reported Potential for aromatic byproducts
Key Findings:
  • Ester Group Impact : Bulky isopropyl groups in this compound reduce reaction rates compared to dimethyl or diethyl analogs due to steric hindrance. Methyl esters (e.g., 1a) allow faster catalytic cycles, as seen in hydroformylation studies with 95–100% conversion .
  • Double Bond Position: Hex-3-enedioates are less prone to isomerization than hex-2-enedioates.
  • Catalyst Compatibility : Triphenylphosphite ligands minimize byproducts (e.g., reduced or isomerized compounds) in hex-3-enedioate reactions, whereas bidentate ligands like dppf increase unwanted side products .

Functional Group and Application Differences

  • Phosphonate Analogs : Compounds like Dipropan-2-yl (3-bromopropyl)phosphonate () differ fundamentally in backbone structure (phosphonate vs. diester) and biological activity, limiting direct comparisons. Phosphonates often mimic phosphates in medicinal applications, whereas this compound is primarily a synthetic intermediate.
  • Bicyclic Esters: Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate () features a rigid bicyclic system, contrasting with the linear, unsaturated structure of this compound. Such bicyclic esters are more relevant to material science or targeted drug design due to their conformational constraints.

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